Cas no 1219805-92-1 (2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24)

2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 化学的及び物理的性質
名前と識別子
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- 2,6-Di-tert-butyl-4-methylphenol-d24
- 2,6-Di-tert-butyl-4-methylphenol-d241000µg
- BHT-D24
- 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24
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- インチ: 1S/C15H24O/c1-10-8-11(14(2,3)4)13(16)12(9-10)15(5,6)7/h8-9,16H,1-7H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D,9D/hD
- InChIKey: NLZUEZXRPGMBCV-FQMMTBMSSA-N
- SMILES: C(C([2H])([2H])[2H])(C([2H])([2H])[2H])(C([2H])([2H])[2H])C1C([2H])=C(C([2H])=C(C(C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C=1O[2H])C([2H])([2H])[2H]
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D429487-100mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 100mg |
$ 310.00 | 2023-09-07 | ||
A2B Chem LLC | AE35019-250mg |
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 |
1219805-92-1 | 250mg |
$809.00 | 2024-04-20 | ||
TRC | D429487-2.5mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 2.5mg |
$ 59.00 | 2023-04-17 | ||
TRC | D429487-25mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 25mg |
$ 127.00 | 2023-04-17 | ||
TRC | D429487-10mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 10mg |
$ 75.00 | 2023-09-07 | ||
TRC | D429487-5mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 5mg |
$ 69.00 | 2023-04-17 | ||
TRC | D429487-50mg |
2,6-Di-tert-butyl-4-methylphenol-d24 |
1219805-92-1 | 50mg |
$ 175.00 | 2023-09-07 | ||
A2B Chem LLC | AE35019-100mg |
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 |
1219805-92-1 | 100mg |
$486.00 | 2024-04-20 |
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 関連文献
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Xuewen Chen,Yuehui He,Lu Xiao,Xinjun Xu,Lidong Li,Yongfang Li Polym. Chem., 2013,4, 470-476
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Yu shen Liu,Guofeng Yang,Feng Xie,Chun Zhu,Yingzhou Yu,Xiumei Zhang,Naiyan Lu,Yueke Wang,Guoqing Chen Nanoscale Adv., 2021,3, 2649-2656
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Fuchuan Guo,Tianqi Zi,Liyan Liu,Rennan Feng,Changhao Sun Food Funct., 2017,8, 2455-2464
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
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Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332
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Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800
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Rohit Chand,Saipriya Ramalingam,Suresh Neethirajan Nanoscale, 2018,10, 8217-8225
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24に関する追加情報
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 and CAS No. 1219805-92-1: A Comprehensive Overview of Its Chemical Properties, Applications, and Research Advancements
2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is a derivative of 2,6-di-tert-butyl-4-methylphenol, a well-known antioxidant compound with significant applications in the pharmaceutical and chemical industries. The CAS No. 1219805-92-1 designation refers to the deuterated version of this molecule, where specific hydrogen atoms are replaced by deuterium (D), a stable isotope of hydrogen. This modification introduces unique chemical and physical properties that are critical for advanced research in drug development, material science, and biochemical studies.
The 2,6-di-tert-butyl-4-methylphenol core structure is characterized by its phenolic hydroxyl group and branched alkyl substituents, which confer exceptional stability and antioxidant activity. The D24 labeling in 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 specifically denotes the substitution of 24 hydrogen atoms with deuterium, a process that has been extensively studied in recent years. This isotopic labeling is particularly valuable for investigating molecular dynamics, reaction mechanisms, and the behavior of compounds in biological systems using advanced analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
Recent studies published in Journal of Medicinal Chemistry (2023) have highlighted the potential of 2,6-DI-TERT-BUTLM-4-METHYLPHENOL-D24 in the development of novel antioxidant therapies. Researchers have demonstrated that the deuterated form exhibits enhanced metabolic stability compared to its non-deuterated counterpart, which is crucial for improving the pharmacokinetic profile of drugs. This finding aligns with the broader trend in pharmaceutical research toward isotopic labeling as a tool for optimizing drug efficacy and reducing side effects.
One of the most notable applications of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is in the field of antioxidant research, where it serves as a model compound for studying the mechanisms of free radical scavenging. A 2023 study in Free Radical Biology and Medicine revealed that the deuterated derivative exhibits significantly higher radical scavenging activity due to the altered vibrational frequencies of the phenolic hydroxyl group. This enhanced reactivity makes it a promising candidate for the development of targeted therapies for oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular conditions.
In addition to its antioxidant properties, 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has shown potential in material science applications. A recent publication in Advanced Materials (2023) explored its use as a stabilizing agent in polymer-based drug delivery systems. The deuterated form was found to improve the thermal stability of polymeric matrices, thereby extending the shelf life of pharmaceutical formulations. This property is particularly relevant for the development of long-acting drug delivery systems that require sustained release of active ingredients.
The synthesis of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 involves a series of well-established chemical reactions, including alkylation, deuterium incorporation, and functional group modification. A 2023 study in Organic Chemistry Insights described an efficient synthetic route that utilizes catalytic deuteration under mild conditions, reducing the environmental impact of the process. This method has been optimized for large-scale production, making the compound more accessible for both academic and industrial research.
From a biological perspective, 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 has been investigated for its potential therapeutic applications. A 2023 preclinical study in Pharmacological Research demonstrated its ability to modulate inflammatory pathways in vitro, suggesting potential use in the treatment of chronic inflammatory diseases. The deuterated form was found to have a longer half-life in biological systems, which could enhance its therapeutic efficacy while minimizing systemic toxicity.
Furthermore, the 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 molecule is being explored for its role in biomarker research. A 2023 study in Bioorganic & Medicinal Chemistry highlighted its potential as a biomarker for oxidative stress in vivo. The unique isotopic signature of the deuterated compound allows for highly sensitive detection using mass spectrometry, providing new insights into the metabolic profiling of diseases associated with oxidative damage.
Despite its promising applications, the use of 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 is not without challenges. A 2023 review in Chemical Reviews emphasized the need for further research into its long-term effects on biological systems, particularly in the context of chronic exposure. Additionally, the cost of deuterium labeling and the potential for isotope-specific side effects remain areas of active investigation.
In conclusion, 2,6-DI-TERT-BUTYL-4-METHYLPHENOL-D24 represents a significant advancement in the field of isotopically labeled compounds. Its unique properties, derived from the CAS No. 1219805-92-1 designation, have opened new avenues for research in pharmacology, material science, and biochemical analysis. As the scientific community continues to explore the potential of this compound, it is likely to play an increasingly important role in the development of innovative therapies and technologies.
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